REACTION_CXSMILES
|
S([O-])([O:4][CH3:5])(=O)=O.[CH3:7][N:8]1[C:13](=[O:14])[NH:12][C:11](=O)[O:10][C:9]1=[O:16]>O.C(Cl)(Cl)(Cl)Cl>[CH3:11][N:12]1[C:13](=[O:14])[N:8]([CH3:7])[C:9](=[O:10])[O:16][C:5]1=[O:4]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(OC(NC1=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is not distilled
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated after 10 minutes of reaction at a temperature of 25° C
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(OC(N(C1=O)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |